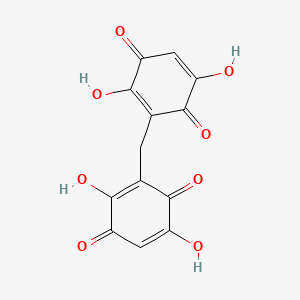
2,2'-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) is a chemical compound known for its unique structure and properties It is a derivative of benzoquinone, specifically a dihydroxybenzoquinone, which exhibits interesting chemical and physical characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) typically involves the reaction of hydroquinone derivatives under specific conditions. One common method includes the oxidative coupling of hydroquinone in the presence of a suitable oxidizing agent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinones.
Scientific Research Applications
2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) involves its ability to undergo redox reactions. The compound can donate and accept electrons, making it a versatile intermediate in various chemical processes. Its molecular targets include enzymes and proteins involved in oxidative stress pathways, where it can modulate their activity and influence cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dihydroxy-1,4-benzoquinone
- 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione
Uniqueness
2,2’-Methanediylbis(3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) is unique due to its methanediyl bridge, which imparts distinct chemical properties compared to other dihydroxybenzoquinones.
Properties
CAS No. |
91805-25-3 |
|---|---|
Molecular Formula |
C13H8O8 |
Molecular Weight |
292.20 g/mol |
IUPAC Name |
3-[(2,5-dihydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H8O8/c14-6-2-7(15)11(19)4(10(6)18)1-5-12(20)8(16)3-9(17)13(5)21/h2-3,14,16,19,21H,1H2 |
InChI Key |
UFPXJGJTBDBIOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C=C(C2=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















